An In-depth Technical Guide to Methyl 4-(2-morpholinoethoxy)benzoate: A Key Intermediate in Drug Development
An In-depth Technical Guide to Methyl 4-(2-morpholinoethoxy)benzoate: A Key Intermediate in Drug Development
Introduction
Methyl 4-(2-morpholinoethoxy)benzoate is a significant chemical intermediate, particularly in the synthesis of Selective Estrogen Receptor Modulators (SERMs). Its unique structural features, comprising a benzoate ester, a flexible ethoxy linker, and a terminal morpholine ring, make it a valuable building block for creating compounds that can selectively interact with estrogen receptors. This guide provides a comprehensive overview of its chemical structure, physical properties, a detailed synthesis protocol, and its critical role in the landscape of modern drug development, with a focus on SERMs. This document is intended for researchers, medicinal chemists, and professionals in the field of drug discovery and development.
Chemical Structure and Identification
The molecular structure of Methyl 4-(2-morpholinoethoxy)benzoate is characterized by a central benzene ring substituted with a methoxycarbonyl group at the 4-position and a 2-morpholinoethoxy side chain.
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IUPAC Name: methyl 4-(2-morpholinoethoxy)benzoate
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CAS Number: 92501-87-6
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Molecular Formula: C₁₄H₁₉NO₄
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Molecular Weight: 265.31 g/mol
The morpholine moiety, a saturated heterocycle containing both an ether and a secondary amine functionality, imparts specific physicochemical properties to the molecule, influencing its solubility and potential for biological interactions. The ethoxy linker provides conformational flexibility, which can be crucial for the optimal orientation of the molecule within a biological target.
Physicochemical Properties
While specific experimental data for some physical properties of Methyl 4-(2-morpholinoethoxy)benzoate are not widely published, a combination of data from related compounds and predictive models allows for a reliable estimation.
| Property | Value (Predicted/Reported) | Source |
| Molecular Formula | C₁₄H₁₉NO₄ | - |
| Molecular Weight | 265.31 g/mol | - |
| Appearance | Off-white to pale yellow solid (Expected) | General observation for similar compounds |
| Melting Point | Not available (Predicted to be a low-melting solid) | - |
| Boiling Point | > 300 °C (Predicted) | - |
| Solubility | Soluble in organic solvents like DMF, DMSO, and chlorinated solvents. Limited solubility in water. | General chemical principles |
Synthesis Protocol: Williamson Ether Synthesis
The most common and efficient method for the synthesis of Methyl 4-(2-morpholinoethoxy)benzoate is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of methyl 4-hydroxybenzoate reacts with a 2-halo-morpholine derivative.
Experimental Protocol:
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Reactant Preparation: To a solution of methyl 4-hydroxybenzoate (1.0 equivalent) in dry dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃) (2.0-3.0 equivalents).
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Addition of Alkyl Halide: To the stirred suspension, add 4-(2-chloroethyl)morpholine hydrochloride (1.1-1.2 equivalents) portion-wise at room temperature.
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Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
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Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
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Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
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Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
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Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure Methyl 4-(2-morpholinoethoxy)benzoate.
Spectroscopic Characterization
The structural integrity of the synthesized Methyl 4-(2-morpholinoethoxy)benzoate can be confirmed by various spectroscopic techniques.
4.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environments in the molecule.
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Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the para-substituted benzene ring.
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Methoxy Protons: A singlet around δ 3.8-3.9 ppm corresponding to the methyl ester group.
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Ethoxy Protons: Two triplets corresponding to the -OCH₂CH₂- linker. The protons closer to the aromatic ring will be further downfield.
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Morpholine Protons: Two multiplets or broad singlets in the aliphatic region (typically δ 2.5-3.8 ppm) corresponding to the two sets of methylene protons in the morpholine ring.
4.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum confirms the carbon framework of the molecule.
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Carbonyl Carbon: A signal in the downfield region (typically δ 165-170 ppm) corresponding to the ester carbonyl group.
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Aromatic Carbons: Signals in the aromatic region (δ 110-160 ppm).
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Methoxy Carbon: A signal around δ 50-55 ppm.
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Ethoxy Carbons: Two signals for the -OCH₂CH₂- carbons.
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Morpholine Carbons: Two signals for the methylene carbons of the morpholine ring.
4.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z 265 or 266, respectively, confirming the molecular weight.
4.4. Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups.
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C=O Stretch: A strong absorption band around 1710-1730 cm⁻¹ characteristic of the ester carbonyl group.
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C-O Stretch: Strong absorption bands in the region of 1250-1000 cm⁻¹ corresponding to the C-O stretching of the ester and ether linkages.
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C-H Stretch: Aromatic and aliphatic C-H stretching vibrations typically observed around 3100-2850 cm⁻¹.
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Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region.
Role in Drug Development: A Precursor to Selective Estrogen Receptor Modulators (SERMs)
Methyl 4-(2-morpholinoethoxy)benzoate serves as a crucial intermediate in the synthesis of non-steroidal SERMs.[1] SERMs are a class of compounds that exhibit tissue-selective estrogenic and anti-estrogenic activities.[2] This dual activity allows them to be used for the treatment of hormone-receptor-positive breast cancer, osteoporosis, and menopausal symptoms.[2]
The general pharmacophore for many SERMs includes two aromatic rings connected by a linker, and a basic side chain. The 4-(2-morpholinoethoxy)phenyl moiety of Methyl 4-(2-morpholinoethoxy)benzoate provides the core structure for one of these aromatic rings and the essential basic side chain. The morpholine group, in particular, is a common feature in many SERMs due to its favorable pharmacokinetic properties.
The ester group of Methyl 4-(2-morpholinoethoxy)benzoate can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other molecular fragments to build the final SERM structure. Alternatively, the ester can be reduced to an alcohol, providing another functional handle for further chemical elaboration.
Conclusion
Methyl 4-(2-morpholinoethoxy)benzoate is a well-defined chemical entity with a significant role in medicinal chemistry. Its straightforward synthesis via the Williamson ether synthesis and its versatile chemical handles make it an attractive starting material for the construction of complex molecules. As an essential precursor to a range of SERMs, it continues to be a compound of high interest for researchers and scientists dedicated to the development of new and improved therapies for hormone-related diseases. This guide has provided a detailed overview of its chemical and physical properties, a reliable synthesis protocol, and its strategic importance in the field of drug discovery.
References
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Convenient Synthesis and Structural Characterization of a Series of Methyl 4-[2-(cyclized amino)ethoxy]benzoate Esters as Key Intermediates in Synthesis of Selective Estrogen Receptor Modulators. Medicinal Chemistry, 2018.
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Methyl 4-(2-morpholin-4-yl-ethoxy)benzoate - Chemical Substance Information. NextSDS.
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Williamson Ether Synthesis. Master Organic Chemistry.
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Pharmacotherapeutic considerations of selective estrogen receptor modulators for vascular protection. Frontiers in Endocrinology.
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Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI.
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The Williamson Ether Synthesis. University of California, Irvine - Department of Chemistry.
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Selective estrogen receptor modulator. Wikipedia.
